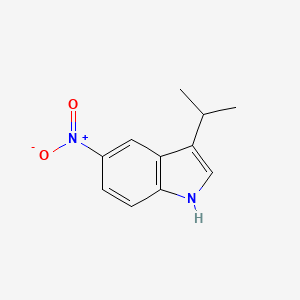![molecular formula C31H58O10Si2 B13432582 (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic molecule characterized by multiple hydroxyl and silyl ether groups. This compound is notable for its intricate structure, which includes a dioxolane ring fused to a pyran ring, making it a subject of interest in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the dioxolane and pyran rings. The hydroxyl groups are introduced through selective oxidation reactions, while the silyl ether groups are added using silylation reagents such as tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the silyl ether groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic transformations that modify the compound’s structure and activity.
類似化合物との比較
Similar Compounds
- (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(methyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(methyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
- (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(ethyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(ethyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Uniqueness
The uniqueness of the compound lies in its specific combination of hydroxyl and silyl ether groups, which confer distinct chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
特性
分子式 |
C31H58O10Si2 |
|---|---|
分子量 |
647.0 g/mol |
IUPAC名 |
(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C31H58O10Si2/c1-17(2)42(18(3)4,19(5)6)36-15-24-26(32)23(13-14-35-24)38-30-27(33)29-28(40-31(34)41-29)25(39-30)16-37-43(20(7)8,21(9)10)22(11)12/h13-14,17-30,32-33H,15-16H2,1-12H3/t23-,24-,25-,26-,27-,28+,29-,30+/m1/s1 |
InChIキー |
VPEZEYMXEUNKDD-ODCJQKIHSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[C@@H]2[C@@H]([C@@H]3[C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC2C(C3C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


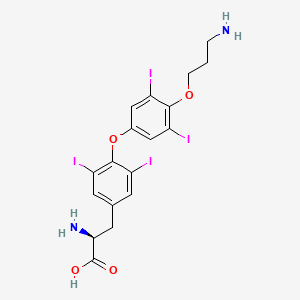
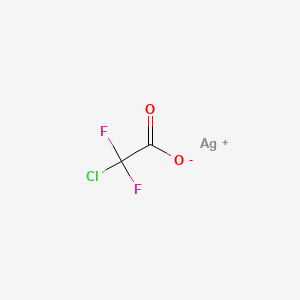
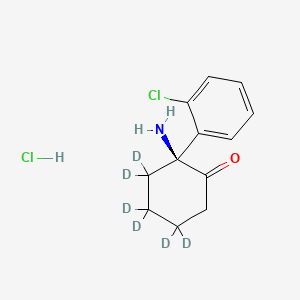
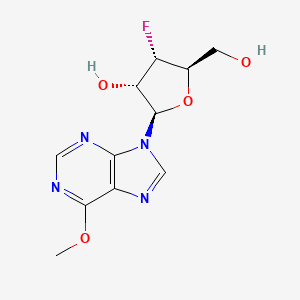
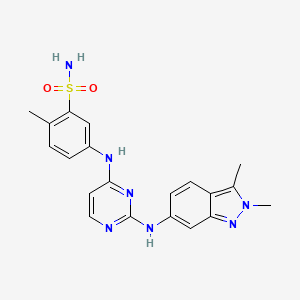
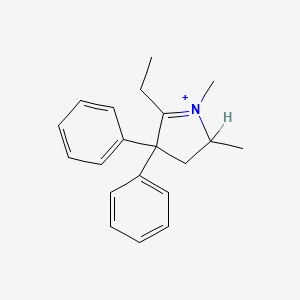
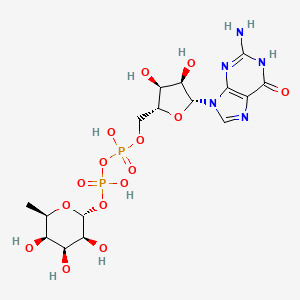
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
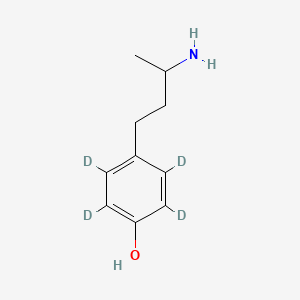
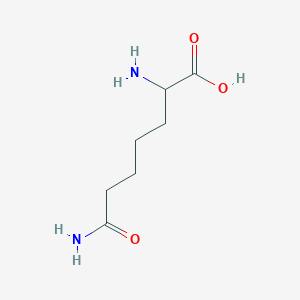
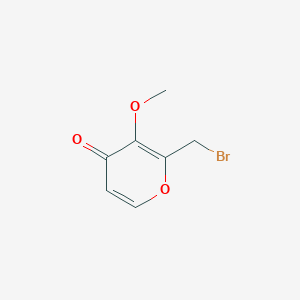
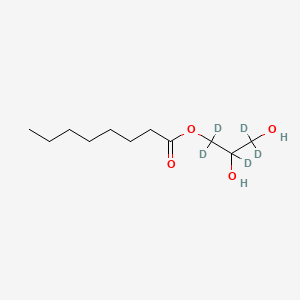
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
